

Physical and chemical properties of Hex-4-yn-1-ol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hex-4-yn-1-ol*

Cat. No.: *B1596172*

[Get Quote](#)

An In-depth Technical Guide to **Hex-4-yn-1-ol**

Introduction

Hex-4-yn-1-ol (CAS No: 928-93-8) is an organic compound that has garnered interest in the scientific community, particularly in the fields of medicinal chemistry and drug development.^{[1][2]} Structurally, it is a six-carbon chain containing a terminal alcohol group and an internal alkyne functional group. This unique combination of functional groups makes it a versatile building block in organic synthesis. Furthermore, preliminary studies have indicated its potential as a bioactive molecule, exhibiting properties such as protein kinase and chitinase inhibition, as well as anticancer activity.^{[1][2]} This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Hex-4-yn-1-ol**, along with representative experimental protocols.

Physical and Chemical Properties

Hex-4-yn-1-ol is typically a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature. A summary of its key physical and chemical identifiers is presented below.

Compound Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	hex-4-yn-1-ol	[3]
CAS Number	928-93-8	[1][3]
Molecular Formula	C ₆ H ₁₀ O	[1][3]
Molecular Weight	98.14 g/mol	[1][3]
Canonical SMILES	CC#CCCCO	[1][3]
InChI	InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,4-6H2,1H3	[3]
InChIKey	VNUUMNNQQSAYCU-UHFFFAOYSA-N	[3]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]
pKa	14.88 ± 0.10 (Predicted)	[5]

Physical Properties

Property	Value	Conditions
Physical Form	Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid	
Boiling Point	94 °C	at 30 Torr[6]
Melting Point	-34 °C	(estimate)[6]
Density	0.916 g/cm ³	at 16 °C[6]
Refractive Index	1.454	[6]
Flash Point	69.1 °C	[6]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **Hex-4-yn-1-ol**.

- ^{13}C NMR: Carbon NMR spectra for **Hex-4-yn-1-ol** are available and can be found in public databases such as PubChem.[3]
- GC-MS: Gas Chromatography-Mass Spectrometry data is also available, providing information on the compound's fragmentation pattern under electron ionization.[3]

Biological Activity and Potential Applications

Hex-4-yn-1-ol has demonstrated several biological activities that make it a compound of interest for drug development.

- Anticancer Properties: It has been reported to induce apoptosis (programmed cell death) in human cancer cell lines, suggesting its potential as a novel anticancer agent.[1]
- Enzyme Inhibition: The compound is a known inhibitor of chitinase.[2] It has also been found to inhibit the activity of several protein kinases, which are critical enzymes involved in regulating cell growth and division.[1][2] This kinase inhibition is a likely mechanism for its observed anticancer effects.
- Other Potential Applications: There is evidence to suggest it may be useful as an inhibitor of heparin-induced thrombocytopenia.[1]

Experimental Protocols

The following sections outline representative methodologies for the synthesis, purification, and analysis of **Hex-4-yn-1-ol**.

Representative Synthesis Protocol

A plausible synthetic route to **Hex-4-yn-1-ol** involves the alkylation of a smaller terminal alkyne. The following is a generalized procedure adapted from established methods for C-C bond formation with alkynes.[7]

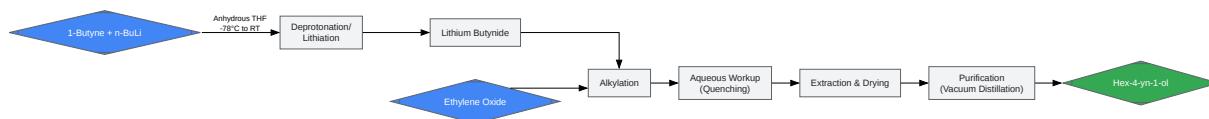
Reaction: 1-Butyne + Ethylene Oxide \rightarrow **Hex-4-yn-1-ol**

Methodology:

- Deprotonation: A solution of 1-butyne in an anhydrous aprotic solvent (e.g., THF or pentane) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).[7] The flask is cooled in a cold bath (e.g., -78 °C using dry ice/acetone).
- Lithiation: A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred solution.[7] The reaction is allowed to proceed for approximately 30-60 minutes, resulting in the formation of lithium butynide.
- Alkylation: A solution of ethylene oxide in the same anhydrous solvent is then slowly added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.[7]
- Quenching and Workup: The reaction is carefully quenched by the slow addition of an aqueous solution (e.g., saturated ammonium chloride or water) while cooling in an ice bath. [7]
- Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine.
- Drying and Concentration: The combined organic phase is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]

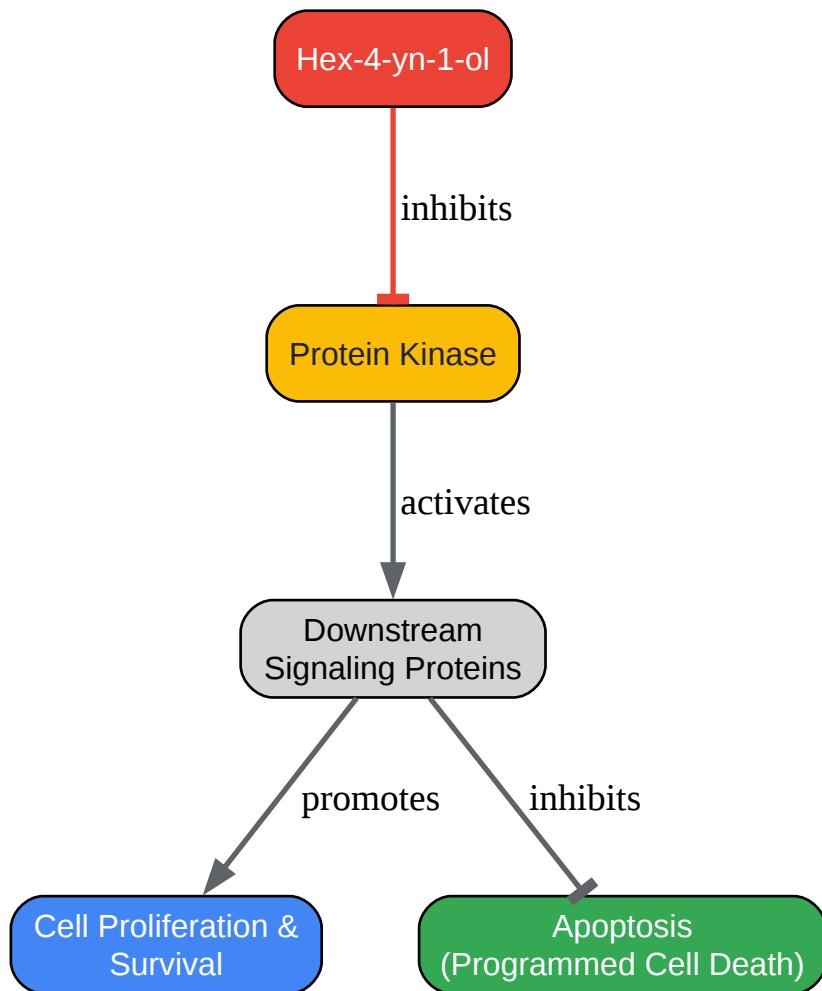
Purification Protocol

The crude product obtained from the synthesis is typically purified by fractional distillation under reduced pressure (vacuum distillation) to yield pure **Hex-4-yn-1-ol**.[7] The boiling point at a specific pressure is a key indicator of purity.[6]


Analytical Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A small sample of the purified product (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).
 - The solution is transferred to an NMR tube.

- ^1H and ^{13}C NMR spectra are acquired on a spectrometer (e.g., Bruker HX-90 or similar).[3] The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of **Hex-4-yn-1-ol**.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
 - The sample is injected into the GC-MS instrument.
 - The compound is separated from any impurities on the GC column and then ionized and fragmented in the mass spectrometer.
 - The retention time and the mass spectrum are compared with known standards or database entries to confirm the identity and purity of the compound.[3]


Visualizations

The following diagrams illustrate the logical workflow for the synthesis of **Hex-4-yn-1-ol** and its proposed mechanism of action in cancer cells.

[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of **Hex-4-yn-1-ol**.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of anticancer action for **Hex-4-yn-1-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hex-4-yn-1-ol | 928-93-8 | AAA92893 | Biosynth [biosynth.com]
- 2. Hex-4-yn-1-ol | 928-93-8 [chemicalbook.com]
- 3. Hex-4-yn-1-ol | C6H10O | CID 70235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of Hex-4-yn-1-ol.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596172#physical-and-chemical-properties-of-hex-4-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com